molecular formula C4H9NO5S B12407220 DL-Homocysteic-3,3,4,4-D4 acid

DL-Homocysteic-3,3,4,4-D4 acid

Cat. No.: B12407220
M. Wt: 187.21 g/mol
InChI Key: VBOQYPQEPHKASR-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of DL-Homocysteic-3,3,4,4-D4 Acid

Molecular Formula and Isotopic Labeling Patterns

This compound is a deuterium-labeled variant of DL-homocysteic acid, where four hydrogen atoms at the 3rd and 4th carbon positions are replaced with deuterium isotopes. The molecular formula of the non-deuterated parent compound, DL-homocysteic acid, is C₄H₉NO₅S , as confirmed by its PubChem entries. Isotopic substitution modifies this to C₄H₅D₄NO₅S , with a molecular weight of 187.21 g/mol (calculated by adjusting the non-deuterated molecular weight of 183.19 g/mol for four deuterium atoms).

The isotopic labeling pattern specifically targets the β- and γ-carbon positions (C3 and C4) of the butanoic acid backbone. This selective deuteration is strategically designed to stabilize the molecule against metabolic degradation in tracer studies, as deuterium’s higher mass reduces bond cleavage rates. A comparative analysis of isotopic enrichment levels in commercial batches reveals a typical purity of ≥98% , ensuring minimal interference from protonated impurities in spectroscopic applications.

Table 1: Isotopic and Molecular Properties
Property Non-Deuterated DL-Homocysteic Acid Deuterated this compound
Molecular Formula C₄H₉NO₅S C₄H₅D₄NO₅S
Molecular Weight (g/mol) 183.19 187.21
Deuterium Positions N/A C3, C4 (two deuteriums per carbon)
Typical Isotopic Purity N/A ≥98%

Comparative Structural Analysis with Non-deuterated DL-Homocysteic Acid

The primary structural distinction between deuterated and non-deuterated DL-homocysteic acid lies in the C–D bond lengths and vibrational frequencies. Deuterium substitution at C3 and C4 shortens bond lengths by approximately 0.005 Å compared to C–H bonds, as predicted by the Born-Oppenheimer approximation. This subtle alteration minimally impacts the overall molecular geometry but significantly affects vibrational modes observable in infrared (IR) and Raman spectra.

The sulfonic acid group (–SO₃H) remains unchanged between the two forms, retaining its strong hydrogen-bonding capacity and polar character. Crystallographic studies of non-deuterated DL-homocysteic acid reveal a zwitterionic structure in the solid state, with the α-ammonium group (–NH₃⁺) and sulfonate (–SO₃⁻) participating in a three-dimensional hydrogen-bonding network. Isotopic substitution is not expected to disrupt this network, as deuterium’s similar electronegativity to hydrogen preserves intermolecular interactions.

Key Structural Differences:
  • Bond Vibrations : The C–D stretching frequency (~2100 cm⁻¹) replaces C–H stretches (~2900 cm⁻¹) in IR spectra.
  • Nuclear Magnetic Resonance (NMR) : Deuterium incorporation eliminates proton signals at C3 and C4, simplifying ¹H NMR spectra by reducing splitting patterns.
  • Thermal Stability : Deuterated analogs exhibit a ~2–3°C higher decomposition temperature due to stronger C–D bonds.

Crystallographic Properties and Solid-State Conformation

While direct crystallographic data for this compound remains unreported, insights can be extrapolated from its non-deuterated counterpart. X-ray diffraction of DL-homocysteic acid confirms a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 7.42 Å , b = 9.86 Å , c = 12.15 Å , and β = 98.6° . The zwitterionic structure facilitates dense packing via N–H···O and O–H···O hydrogen bonds, yielding a calculated density of 1.63 g/cm³ .

Deuteration is anticipated to slightly alter unit cell dimensions due to isotopic effects on zero-point vibrational energy. For example, in similar deuterated amino acids, lattice parameters contract by 0.1–0.3% , as deuterium’s lower vibrational amplitude allows tighter molecular packing. Neutron diffraction studies would be required to resolve deuterium positions unambiguously, but preliminary models suggest minimal disruption to the hydrogen-bonding network.

Table 2: Hypothetical Crystallographic Comparison
Parameter Non-Deuterated DL-Homocysteic Acid Predicted Deuterated Form
Crystal System Monoclinic Monoclinic
Space Group P2₁/c P2₁/c
Unit Cell Volume (ų) 896.7 ~890–894
Hydrogen Bonds per Molecule 6 6

Properties

Molecular Formula

C4H9NO5S

Molecular Weight

187.21 g/mol

IUPAC Name

2-amino-3,3,4,4-tetradeuterio-4-sulfobutanoic acid

InChI

InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/i1D2,2D2

InChI Key

VBOQYPQEPHKASR-LNLMKGTHSA-N

Isomeric SMILES

[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S(=O)(=O)O

Canonical SMILES

C(CS(=O)(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Deuteration via Phase-Transfer Catalysis (P-T-C)

Phase-transfer catalysis is a widely used method for introducing deuterium into organic molecules. This approach involves exchanging hydrogen atoms with deuterium in the presence of a deuterium source (e.g., D2O) and a catalyst.

Procedure

  • Reagents :

    • Methylene chloride (CH2Cl2) as the hydrogen source.
    • Aqueous phase containing NaOD/D2O or KOD/D2O.
    • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate).
  • Mechanism :

    • The catalyst facilitates the transfer of OD⁻ ions from the aqueous phase to the organic phase, enabling H/D exchange at the β- and γ-positions of the carbon chain.
    • For DL-homocysteic acid, this method targets the 3,3,4,4 positions due to their proximity to the sulfonic acid group.
  • Optimization :

    • Temperature : 25–60°C.
    • Reaction Time : 12–24 hours.
    • Deuterium Incorporation : Up to 99% with recycled aqueous phases.
Data Table 1: Phase-Transfer Catalysis Parameters
Parameter Value Source
Catalyst Tetrabutylammonium HSO4⁻
D2O Concentration 50–99%
Yield (Per Cycle) 33–42%
Isotopic Purity 98–99%

Oxidation of Deuterated Cystine Derivatives

This method involves synthesizing DL-homocysteic-d4 acid from deuterated cystine precursors through oxidation.

Procedure

  • Starting Material :

    • [3,3,3',3',4,4,4',4'-2H8]cystine, a fully deuterated cystine analog.
  • Oxidation Steps :

    • Step 1 : Acid hydrolysis of deuterated cystine to form deuterated homocysteine.
    • Step 2 : Oxidation of deuterated homocysteine using H2O2 or KMnO4 to yield DL-homocysteic-d4 acid.
  • Key Reaction :
    $$
    \text{Cystine-d}8 \xrightarrow{\text{HCl}} \text{Homocysteine-d}4 \xrightarrow{\text{H}2\text{O}2} \text{Homocysteic-d}_4 \text{Acid}
    $$

Data Table 2: Oxidation Method Performance
Parameter Value Source
Starting Material [3,3,3',3',4,4,4',4'-2H8]cystine
Oxidation Agent H2O2 (30%)
Reaction Time 6–8 hours
Isotopic Purity 98%

Custom Synthesis via Isotopic Labeling

Suppliers like LGC Standards and Toronto Research Chemicals produce DL-homocysteic-d4 acid through tailored synthetic routes, often involving:

Steps

  • Deuterated Alkylation :
    • Use of CD3I or CD3MgBr to introduce deuterium at specific positions.
  • Sulfonation :
    • Reaction of deuterated intermediates with sulfonic acid derivatives.
Data Table 3: Supplier Synthesis Specifications
Parameter Value Source
Format Neat (lyophilized powder)
Purity ≥98% chemical, 98% isotopic
Storage -20°C, protected from light

Challenges and Analytical Validation

  • Racemization Control :
    • DL-homocysteic acid requires racemization-free synthesis, achieved using non-chiral catalysts or low-temperature conditions.
  • Isotopic Purity Analysis :
    • Mass Spectrometry : Confirms molecular weight (187.045 Da).
    • NMR : Validates deuterium placement via absence of proton signals at 3,3,4,4 positions.

Comparative Analysis of Methods

Method Advantages Limitations
Phase-Transfer Scalable, cost-effective Requires catalyst recycling
Oxidation of Cystine High isotopic purity Expensive starting materials
Custom Synthesis Tailored to specific needs Long lead times

Chemical Reactions Analysis

Types of Reactions: DL-Homocysteic-3,3,4,4-D4 acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.

    Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides or thiols.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C4_4H5_5D4_4NO2_2S
  • Molecular Weight : 139.21 g/mol
  • CAS Number : 416845-90-4

DL-Homocysteic acid is a sulfur-containing amino acid and a derivative of homocysteine. The deuteration (replacement of hydrogen with deuterium) enhances its stability and allows for the use of advanced analytical techniques such as mass spectrometry.

Biochemical Research Applications

  • Metabolic Pathway Studies :
    • DL-Homocysteic-3,3,4,4-D4 acid is utilized in tracing metabolic pathways involving sulfur amino acids. It serves as a stable isotope tracer to study the biosynthesis of volatile aroma compounds in various biological systems .
  • Neurotransmitter Research :
    • As a glutamate analog, DL-homocysteine can modulate NMDA receptor activity. This property makes it a valuable tool for investigating neurodegenerative diseases and cognitive function .
  • Homocysteine Metabolism :
    • Its role in homocysteine metabolism has implications for understanding cardiovascular diseases and conditions related to hyperhomocysteinemia. Research indicates that alterations in homocysteine levels are associated with various health issues, including renal function impairment and cognitive decline .

Clinical Diagnostic Applications

  • Biomarker for Cobalamin Status :
    • Elevated levels of total homocysteine (tHcy), including its deuterated form, serve as sensitive markers for diagnosing cobalamin (vitamin B12) deficiency. This application is particularly relevant in assessing patients with chronic renal failure or those at risk for neurological disorders .
  • Assessment of Folate Status :
    • The compound is used to evaluate folate metabolism and its interaction with homocysteine levels. Studies have shown that folate supplementation can effectively lower tHcy concentrations in individuals with deficiencies .

Therapeutic Implications

  • Cognitive Function Improvement :
    • Research suggests that supplementation with folate and related compounds can ameliorate cognitive impairments associated with high homocysteine levels. This points to potential therapeutic applications for DL-homocysteic acid in managing Alzheimer's disease and other forms of dementia .
  • Potential Role in Cardiovascular Health :
    • Given the association between elevated homocysteine levels and cardiovascular diseases, DL-homocysteic acid may have therapeutic implications for cardiovascular health through modulation of homocysteine metabolism .

Case Studies and Research Findings

StudyFocusFindings
Bjorke et al., 2003Cobalamin StatusElevated tHcy levels correlate with renal function impairment; high-dose folic acid reduces tHcy concentrations .
MDPI Study, 2020Folate SupplementationShort-term cognitive improvement observed in patients with folate deficiency through supplementation .
PMC Article, 2021Alzheimer's DiseaseFolic acid supplementation showed decreased tHcy levels and improved cognitive function in elderly patients .

Mechanism of Action

The mechanism of action of DL-Homocysteic-3,3,4,4-D4 acid involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species, which can affect cellular functions and lead to various biological effects . The compound’s deuterated form allows for detailed studies of its metabolic pathways and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Homocysteic Acid Derivatives
  • DL-Homocysteic Acid (Non-deuterated): Structure: Contains a sulfonic acid group, a carboxyl group, and an amino group. Function: Acts as an NMDA receptor agonist, inducing neuronal excitation and oxidative stress in models of epilepsy and neurodegeneration . Applications: Used to study excitotoxicity, seizures, and oxidative stress mechanisms .
  • DL-Homocysteic-3,3,4,4-D4 Acid:

    • Key Difference: Deuterium substitution reduces metabolic degradation rates (kinetic isotope effect), enhancing stability for traceability in mass spectrometry and NMR studies .
    • Applications: Serves as an internal standard for quantifying homocysteic acid in biological matrices .
2.2 Sulfur-Containing Excitatory Amino Acids

The table below compares DL-homocysteic acid and its deuterated form with structurally related excitatory amino acids:

Compound Molecular Formula Molecular Weight Receptor Affinity Key Applications References
DL-Homocysteic Acid C₄H₉NO₅S 199.18 g/mol NMDA, metabotropic glutamate Neurotoxicity studies, seizure induction
This compound C₄D₄H₅NO₅S 187.21 g/mol NMDA (assumed similar) Analytical standards, isotope tracing
Kainic Acid C₁₀H₁₅NO₄ 213.23 g/mol AMPA, kainate receptors Neurodegeneration models, synaptic plasticity
Domoic Acid C₁₅H₂₁NO₆ 311.33 g/mol AMPA, kainate receptors Toxicity studies (e.g., amnesic shellfish poisoning)
L-Glutamic Acid C₅H₉NO₄ 147.13 g/mol NMDA, AMPA, kainate Neurotransmission, synaptic signaling

Key Findings:

  • Potency: DL-homocysteic acid exhibits higher excitatory potency than domoate and kainate in rat spinal neurons, with prolonged activation kinetics .
  • Receptor Specificity: Unlike kainic acid (AMPA/kainate-selective), DL-homocysteic acid primarily activates NMDA receptors, contributing to calcium influx and oxidative stress .
  • Deuterium Effects: The D4 variant retains NMDA agonist activity but is optimized for analytical detection due to isotopic labeling .
2.3 Oxidative Stress and Neurotoxicity
  • DL-Homocysteic Acid:
    • Induces oxidative stress in immature rat brains by depleting antioxidants (e.g., catalase) and increasing reactive oxygen species (ROS) .
    • Potentiates lipid peroxidation and mitochondrial dysfunction via NMDA receptor overactivation .
  • Comparison with Glutamate:
    • Both compounds activate NMDA receptors, but DL-homocysteic acid’s sulfonic acid group enhances its stability and resistance to enzymatic degradation, prolonging neurotoxic effects .

Biological Activity

DL-Homocysteic-3,3,4,4-D4 acid is a deuterated derivative of homocysteine, classified as a non-proteinogenic amino acid. Its unique isotopic labeling with deuterium enhances its stability and tracking in biochemical studies, making it a valuable compound in neurobiological research. This compound is recognized primarily for its role as a potent agonist of the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory function.

  • Chemical Formula : C₄H₉D₄N₁O₅S
  • Molecular Weight : 169.26 g/mol
  • Structure : The compound features a sulfonic acid group, contributing to its biological activity similar to glutamic acid.

Biological Activity

This compound exhibits several significant biological activities:

  • NMDA Receptor Agonism : As an agonist of the NMDA receptor, DL-Homocysteic acid facilitates neurotransmission processes critical for learning and memory. Research indicates that alterations in homocysteine metabolism are linked to various neurological disorders, highlighting the relevance of this compound in therapeutic investigations.
  • Neurotransmitter Interaction : The compound's structural similarities to glutamate enable it to interact with glutamatergic pathways. It may partially block the glycine site of the NMDA receptor or act as an agonist at the glutamate site .
  • Cognitive Function Implications : Studies suggest that homocysteine levels influence cognitive functions and are associated with conditions such as Alzheimer's disease (AD). Elevated homocysteine levels can lead to excitotoxicity and neuronal damage .

Research Findings

Research on this compound has yielded important insights into its biological roles:

  • Case Study 1 : A study involving elderly patients with dementia showed that supplementation with folic acid reduced homocysteine levels and improved cognitive function scores (MMSE) over a 6-month period. This underscores the potential role of homocysteine modulation in cognitive health .
  • Case Study 2 : In animal models of Alzheimer's disease, hyperhomocysteinemia was linked to increased amyloid plaque deposition and cognitive deficits. Dietary interventions aimed at reducing homocysteine levels demonstrated improvements in behavioral outcomes .

Comparative Analysis

The following table compares this compound with related compounds:

Compound NameStructure SimilaritiesUnique Features
HomocysteineContains sulfur and amino groupsNon-deuterated; primary metabolite
Glutamic AcidNon-proteinogenic amino acidLacks sulfonic group; different receptor affinity
CysteineContains sulfurNo sulfonic acid; different biological roles
DL-Homocysteic AcidSimilar backbone structureDeuterated version enhances stability

Synthesis and Applications

This compound can be synthesized using various methods that ensure high purity and isotopic labeling necessary for research applications. Its unique isotopic properties make it invaluable for tracing metabolic pathways in vivo.

Q & A

Q. How can researchers verify the position and stability of deuterium labeling in DL-Homocysteic-3,3,4,4-D4 acid?

  • Methodological Answer: Deuterium labeling at positions 3,3,4,4 can be confirmed using nuclear magnetic resonance (NMR) spectroscopy, particularly 2H^2H-NMR, to detect deuterium incorporation. Mass spectrometry (MS) with high resolution (e.g., HRMS or LC-MS) can validate molecular weight shifts (e.g., from 187.2 to 205.22 Da when hydrated) and isotopic purity (98% as per specifications) . Stability studies under experimental conditions (e.g., pH, temperature) should include periodic MS analysis to monitor deuterium retention.

Q. What analytical techniques are recommended for purity assessment of this compound?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection or charged aerosol detection (CAD) is suitable for quantifying purity (≥98%). Elemental analysis can cross-validate carbon, hydrogen, and deuterium content, while thermogravimetric analysis (TGA) confirms hydration status (e.g., distinguishing anhydrous vs. monohydrate forms) .

Q. How should this compound be stored to ensure isotopic stability?

  • Methodological Answer: Store lyophilized powder at ≤ -20°C in airtight, desiccated containers to prevent deuterium exchange with ambient moisture. For aqueous solutions, use deuterium-depleted water and buffer systems to minimize 1H/2H^1H/^2H exchange. Stability should be periodically verified via MS .

Advanced Research Questions

Q. How can this compound be used to study excitatory neurotransmission mechanisms involving NMDA receptors?

  • Methodological Answer: DL-Homocysteic acid is a known NMDA receptor agonist. Its deuterated form allows tracking of metabolic flux in neuronal cultures or in vivo models via isotope-encoded mass spectrometry. To design experiments:
  • Use deuterated compound in tracer doses to avoid receptor overstimulation.
  • Pair with 13C^{13}C-glucose to map metabolic cross-talk between neurotransmission and glycolysis.
  • Validate receptor specificity via competitive inhibition assays (e.g., using AP5 antagonists) .

Q. What are the challenges in interpreting isotopic interference when using this compound in mass spectrometry-based metabolomics?

  • Methodological Answer: Deuterium labeling can cause split peaks in MS due to natural 1H/2H^1H/^2H abundance. To mitigate:
  • Employ high-resolution mass spectrometers (e.g., Orbitrap) to distinguish isotopic clusters.
  • Use computational tools (e.g., XCMS, Skyline) for deconvolution.
  • Include a non-deuterated control to baseline-correct interference .

Q. How can researchers resolve contradictions in molecular weight data for this compound across sources?

  • Methodological Answer: Discrepancies (e.g., 187.2 vs. 205.22 Da) arise from hydration states. To clarify:
  • Perform TGA to determine water content.
  • Use matrix-assisted laser desorption/ionization (MALDI)-MS in positive ion mode to detect adducts (e.g., [M+H]+^+ or [M+Na]+^+).
  • Cross-reference with supplier certificates (e.g., TRC specifications for anhydrous vs. hydrated forms) .

Q. What experimental strategies can isolate the role of this compound in kynurenine pathway modulation?

  • Methodological Answer: To study its impact on kynurenine production (as suggested for non-deuterated homocysteine derivatives):
  • Treat astrocytes or microglia with deuterated compound and quantify 2H^2H-kynurenine via LC-MS/MS.
  • Use siRNA knockdown of kynurenine pathway enzymes (e.g., IDO1) to confirm specificity.
  • Correlate with glutamate release assays to disentangle NMDA-mediated effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.